3-[(3,5-dimethylphenyl)carbamoyl]-2-{[(furan-2-yl)methyl]amino}propanoic acid
Description
3-[(3,5-Dimethylphenyl)carbamoyl]-2-{[(furan-2-yl)methyl]amino}propanoic acid is a synthetic small molecule characterized by:
- Core structure: A propanoic acid backbone.
- Substituents: A 3,5-dimethylphenyl carbamoyl group at position 2. A furan-2-ylmethyl amino group at position 2. This compound’s design integrates aromatic and heterocyclic motifs, which are common in drug discovery for modulating target binding and pharmacokinetic properties. The dimethylphenyl group enhances lipophilicity, while the furan moiety may influence metabolic stability and electronic interactions .
Properties
IUPAC Name |
4-(3,5-dimethylanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-11-6-12(2)8-13(7-11)19-16(20)9-15(17(21)22)18-10-14-4-3-5-23-14/h3-8,15,18H,9-10H2,1-2H3,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYJDEDXXDKJAOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CC(C(=O)O)NCC2=CC=CO2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,5-dimethylphenyl)carbamoyl]-2-{[(furan-2-yl)methyl]amino}propanoic acid typically involves multiple steps, starting from commercially available starting materials. One common route involves the following steps:
Formation of the amide bond: The reaction between 3,5-dimethylbenzoic acid and an appropriate amine, such as furan-2-ylmethylamine, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Protection and deprotection steps: Protecting groups may be used to protect sensitive functional groups during the synthesis. These groups are later removed under specific conditions.
Final coupling: The final step involves coupling the intermediate with a suitable reagent to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative coupling agents, and catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[(3,5-dimethylphenyl)carbamoyl]-2-{[(furan-2-yl)methyl]amino}propanoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The amide bond can be reduced to form the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Nitrated or halogenated aromatic compounds.
Scientific Research Applications
3-[(3,5-dimethylphenyl)carbamoyl]-2-{[(furan-2-yl)methyl]amino}propanoic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: Its interactions with enzymes and receptors are of interest for understanding biochemical pathways.
Industrial Applications: It can be used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-[(3,5-dimethylphenyl)carbamoyl]-2-{[(furan-2-yl)methyl]amino}propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Key Structural Analogs and Their Properties
The following compounds share functional or structural similarities with the target molecule, as identified in recent literature and patent data (Table 1):
Table 1: Structural and Functional Comparison
Detailed Analysis of Structural Differences
Backbone Variations: The target compound’s propanoic acid backbone provides a carboxylic acid group, which can participate in ionic interactions or hydrogen bonding with target proteins. In contrast, 3-[(3,5-dichlorophenyl)amino]-3-oxopropanoic acid replaces the amino group with an oxo group, altering its acidity (pKa ~3.5 vs.
Aromatic Substituents: The 3,5-dimethylphenyl group in the target compound increases lipophilicity (predicted logP ~3.2) compared to the 3,5-dichlorophenyl analog (logP ~3.8).
Heterocyclic Moieties: The furan-2-ylmethyl group in the target compound is more prone to oxidative metabolism (via CYP450 enzymes) than the tetrahydrofuran derivative in analog 2-[(tetrahydrofuran-2-ylmethyl)amino]pyrimidine-5-carbaldehyde. Saturation of the furan ring in the latter may improve metabolic stability .
Hypothetical Pharmacological Implications
- Target Selectivity : The dimethylphenyl carbamoyl group in the target compound may favor interactions with hydrophobic pockets in enzymes (e.g., carbonic anhydrase or tyrosine kinase inhibitors), whereas dichlorophenyl analogs could target halogen-binding domains (e.g., thyroid hormone receptors) .
- Solubility and Bioavailability : The carboxylic acid group in the target molecule enhances water solubility compared to oxadiazole or pyrimidine-based analogs, though this may limit blood-brain barrier penetration.
Biological Activity
The compound 3-[(3,5-dimethylphenyl)carbamoyl]-2-{[(furan-2-yl)methyl]amino}propanoic acid , identified by CAS number 1341905-74-5, has garnered attention in recent years for its potential biological activities. This article reviews various studies that have investigated its antimicrobial properties, synthesis methods, and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 234.26 g/mol. Its structure features a furan ring and a dimethylphenyl group, which are pivotal for its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance:
- Antifungal Activity : At a concentration of 64 µg/mL, compounds derived from similar structures showed effective inhibition against Candida albicans, a common yeast pathogen. This suggests that the compound may possess antifungal properties due to its structural components that enhance interaction with fungal cell membranes .
- Bacterial Inhibition : The compound also displayed activity against Escherichia coli and Staphylococcus aureus, indicating broad-spectrum antibacterial effects. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Synthesis Methods
The synthesis of this compound often involves the Friedel–Crafts reaction, where furan derivatives react with arenes in the presence of superacids. This method allows for the introduction of various functional groups that can enhance biological activity .
Case Studies and Research Findings
Several case studies highlight the biological significance of this compound:
-
Study on Antimicrobial Properties :
- Researchers synthesized various derivatives and tested their efficacy against fungal and bacterial strains.
- Results indicated that modifications to the phenyl and furan moieties significantly influenced antimicrobial potency.
- Mechanistic Insights :
-
Comparative Analysis :
- A comparative study evaluated different analogs of the compound for their antimicrobial effects, revealing that slight changes in chemical structure could lead to substantial differences in activity levels.
Data Table: Biological Activity Overview
| Compound | Antimicrobial Activity | Effective Concentration (µg/mL) |
|---|---|---|
| 3-[(3,5-Dimethylphenyl)...] | Candida albicans | 64 |
| Escherichia coli | 64 | |
| Staphylococcus aureus | 64 |
Q & A
Basic Research Questions
Q. How can the molecular structure of this compound be validated using spectroscopic methods?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to assign proton and carbon environments, mass spectrometry (MS) for molecular weight confirmation, and infrared (IR) spectroscopy to identify functional groups like the carbamoyl and furan moieties. Cross-validate results with computational modeling (e.g., density functional theory) to resolve ambiguities in stereochemistry or tautomeric forms .
Q. What experimental strategies are recommended for optimizing the synthesis of this compound?
- Methodological Answer : Use a factorial design to test reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and monitor yields via high-performance liquid chromatography (HPLC). Purification can employ recrystallization in polar aprotic solvents or gradient silica-gel column chromatography. Reaction progress should be tracked using thin-layer chromatography (TLC) with UV visualization .
Q. How should stability studies be designed to assess this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability testing under controlled humidity (40–75%), temperature (4°C, 25°C, 40°C), and light exposure (ICH Q1B guidelines). Analyze degradation products using LC-MS and compare against reference standards. Include kinetic modeling to predict shelf-life .
Advanced Research Questions
Q. What methodologies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Perform meta-analysis of existing pharmacological datasets, focusing on assay conditions (e.g., cell lines, incubation times). Validate conflicting results via orthogonal assays (e.g., enzyme inhibition vs. cellular viability). Use multivariate statistics to isolate confounding variables like solvent effects or impurity profiles .
Q. How can the environmental fate and ecotoxicological risks of this compound be systematically evaluated?
- Phase 1 : Determine logP (octanol-water partitioning), hydrolysis half-life, and photodegradation rates.
- Phase 2 : Use microcosm studies to assess bioaccumulation in model organisms (e.g., Daphnia magna) and soil microbiota.
- Phase 3 : Apply quantitative structure-activity relationship (QSAR) models to predict chronic toxicity thresholds .
Q. What strategies are effective in elucidating the compound’s interaction with protein targets?
- Methodological Answer : Employ surface plasmon resonance (SPR) for real-time binding kinetics and X-ray crystallography for structural resolution of ligand-protein complexes. Validate findings with isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔH, ΔS). Molecular dynamics simulations can further refine binding modes .
Q. How to design a study addressing conflicting solubility data across different solvent systems?
- Methodological Answer : Use a Box-Behnken experimental design to test solubility in ternary solvent mixtures (e.g., water/ethanol/DMSO). Characterize solubility via nephelometry and corroborate with computational solubility parameters (Hansen solubility spheres). Include ionic strength and pH as variables to mimic physiological conditions .
Methodological Considerations for Data Analysis
- Handling Variability : Use split-split plot designs ( ) to account for nested variables (e.g., batch-to-batch synthesis differences).
- Statistical Validation : Apply Benjamini-Hochberg correction for high-throughput datasets to minimize false discovery rates .
- Structural Ambiguity : Leverage cheminformatics tools (e.g., PubChem’s structure clustering) to compare against analogs with resolved stereochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
